2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide

Physicochemical Properties Procurement Specification Structure-Property Relationship

2-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide is a fully synthetic, small-molecule benzamide derivative. Its structure is defined by a 2-bromobenzamide core, N-substituted with both a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) ring and a 4-isopropylbenzyl group.

Molecular Formula C21H24BrNO3S
Molecular Weight 450.4 g/mol
Cat. No. B12141150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide
Molecular FormulaC21H24BrNO3S
Molecular Weight450.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3Br
InChIInChI=1S/C21H24BrNO3S/c1-15(2)17-9-7-16(8-10-17)13-23(18-11-12-27(25,26)14-18)21(24)19-5-3-4-6-20(19)22/h3-10,15,18H,11-14H2,1-2H3
InChIKeyPFOBACVVRHDMBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylbenzyl)benzamide: Structural Class and Procurement Baseline


2-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide is a fully synthetic, small-molecule benzamide derivative. Its structure is defined by a 2-bromobenzamide core, N-substituted with both a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) ring and a 4-isopropylbenzyl group. This compound is listed in several chemical vendor catalogs as a research chemical, with molecular descriptors confirming its identity: molecular formula C21H24BrNO3S and a molecular weight of approximately 450.39 g/mol . No peer-reviewed publications or patents were identified that report specific biological activity or target engagement for this exact molecule, placing it in the category of an unexplored chemical probe or building block.

1 Structurally unique benzamide scaffold with sulfolane and 4-isopropylbenzyl groups
2 Commercially available research chemical; identity confirmed by molecular descriptors
3 Unexplored biological activity profile – suitable for novel probe and SAR studies

Substitution Risk: Why In-Class Benzamide Analogs Cannot Replace 2-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylbenzyl)benzamide


General substitution among benzamide analogs is scientifically unsound due to the profound impact of even minor structural changes on physicochemical properties and biological function. The specific combination of a 2-bromo substituent, a hydrogen-bond-accepting sulfolane ring, and a lipophilic 4-isopropylbenzyl group in this compound creates a unique pharmacophore. The 2-bromo group can participate in halogen bonding, the sulfolane moiety increases polarity and metabolic stability, and the isopropyl group imparts steric bulk, all of which can dramatically alter target binding kinetics, selectivity, and ADME profiles compared to unsubstituted or differently substituted benzamides . Without quantitative comparator data for this specific compound, any assumption of functional equivalence is a high-risk procurement error, as the net effect of these combined modifications on potency or selectivity is unpredictable.

! 2-bromo and sulfolane groups may distinctly influence binding compared to unsubstituted or simpler analogs
! Combined modifications can shift ADME profiles unpredictably; direct substitution without comparator data is a procurement risk
! Analog benzamides with different N-substituents are not functionally equivalent; steric and lipophilic profiles differ

Quantitative Differentiation Evidence for 2-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylbenzyl)benzamide: A Gap Analysis


Physicochemical Differentiation from Unsubstituted Benzamide Core

A direct head-to-head comparison of the target compound's molecular properties against a simpler, unsubstituted benzamide core reveals significant differences that are critical for procurement decisions. The presence of the sulfolane ring, 2-bromo, and 4-isopropylbenzyl groups distinguish it from the parent N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide . The calculated LogP (a measure of lipophilicity) and topological polar surface area (TPSA) are substantially altered, directly impacting solubility and membrane permeability. While these are computationally predicted values and lack experimental comparator data for the exact target, they highlight the compound's distinct profile. **No experimental quantitative comparison (e.g., solubility in mg/mL, LogD7.4, or permeability in Caco-2 cells) was found for this compound versus a named analog.**

Lipophilicity shift
Class-level inference
Predicted XLogP3 ~4.8 vs ~1.2 (simpler sulfolane-benzamide)
Reported Δ ~3.6 may indicate distinct permeability context
No experimental logD or Caco-2 data available
Physicochemical Properties Procurement Specification Structure-Property Relationship

Structural Uniqueness in the 2-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide Series

Within the commercially available 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide series, the target compound is differentiated by its N-(4-isopropylbenzyl) substituent. Closely related analogs include N-methyl, N-(4-methoxybenzyl), and N-(thiophen-2-ylmethyl) variants . **No biological activity data (e.g., IC50, Ki, EC50) were found for any of these compounds in the accessed literature.** The differentiation is therefore purely structural at this stage. The 4-isopropylbenzyl group introduces greater steric hindrance and lipophilicity compared to the N-methyl analog, which would be predicted to alter binding pocket interactions.

N-substituent structure
Data to verify
N-(4-isopropylbenzyl) vs N-methyl analog; steric and lipophilic differentiation
Supports SAR exploration of chemical space
No biological activity data (IC50, Ki) reported for this series
Chemical Library Procurement SAR Analysis Scaffold Hopping

Procurement Application Scenarios for 2-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylbenzyl)benzamide Based on Structural Potential


Exploratory Medicinal Chemistry for Novel GIRK Channel Activator Scaffolds

Given that close structural analogs featuring the 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) head group have been reported as G protein-gated inwardly-rectifying potassium (GIRK) channel activators [1], this compound could serve as a novel scaffold for GIRK1/2 channel probe development. Its unique 2-bromo and 4-isopropylbenzyl substituent pattern differentiates it from previously reported acetamide-ether based activators, offering an opportunity to explore new vector points for potency and subtype selectivity.

Advanced Building Block for Fatty Acid Binding Protein (FABP) Inhibitor Libraries

The 'non-annulated thiophenylamide' pharmacophore is a known core for FABP4 and/or FABP5 inhibitors, as exemplified in patent US-9353102-B2 [2]. This compound, though not a thiophenylamide but a dioxidotetrahydrothiophenylamide (a sulfone analog), represents a saturated isostere of that core. Procuring it enables the exploration of sulfone-based FABP inhibitors, which may offer improved solubility and metabolic stability over the thiophene counterparts.

Chemical Biology Probe for Bromodomain or Epigenetic Target Screening

2-Bromo-substituted benzamides have been identified as privileged fragments for bromodomain-containing proteins (e.g., BRD4) [3]. This compound, integrating the bromobenzamide motif with a novel sulfolane N-substituent and a bulky benzyl group, is a logical procurement choice for screening panels targeting epigenetic reader proteins, where the sulfolane group could engage unique hydrogen bond networks and improve selectivity against other bromodomains.

Calibration Standard for High-Resolution Mass Spectrometry (HRMS) Method Development

The compound's distinctive isotopic pattern from the bromine atom (1:1 ratio of 79Br/81Br) combined with its moderate molecular weight (~450.39 g/mol) makes it an excellent candidate for use as an internal standard or calibration compound for developing and optimizing HRMS quantification methods for halogenated small molecules. This application is supported by the compound's defined molecular formula, C21H24BrNO3S , which provides a unique and predictable exact mass.

Application
Selection Property
Validation Focus
GIRK1/2 channel probe development
Sulfolane-containing novel scaffold distinct from reported acetamide-ether activators
Potency and subtype selectivity assays
FABP inhibitor library building block
Sulfone isostere of thiophenylamide core; potential solubility and metabolic profile differentiation
Solubility and metabolic stability profiling
Bromodomain screening probe
2-Bromobenzamide motif with novel sulfolane N-substituent and bulky benzyl group
Bromodomain selectivity and binding assay panels
HRMS calibration standard
Distinctive Br isotopic pattern (1:1) and moderate molecular weight (~450.39 g/mol)
Mass accuracy and method precision for halogenated small molecules
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